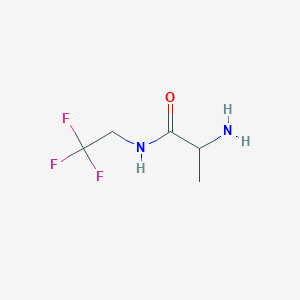

2-amino-N-(2,2,2-trifluoroethyl)propanamide

Description

2-Amino-N-(2,2,2-trifluoroethyl)propanamide is a fluorinated alaninamide derivative characterized by a trifluoroethyl substituent on the amide nitrogen. This compound is synthesized via palladium-catalyzed hydrogenolysis of carbamates or through condensation reactions involving 2,2,2-trifluoroethylamine and activated carbonyl intermediates . Its hydrochloride salt form, (R)-2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride (CAS 1171331-39-7), is isolated as a white solid with a melting point of 148–151°C and purity ≥98% . The trifluoroethyl group enhances lipophilicity and metabolic stability, making it a key intermediate in pharmaceuticals and agrochemicals .

Structure

3D Structure

Properties

Molecular Formula |

C5H9F3N2O |

|---|---|

Molecular Weight |

170.13 g/mol |

IUPAC Name |

2-amino-N-(2,2,2-trifluoroethyl)propanamide |

InChI |

InChI=1S/C5H9F3N2O/c1-3(9)4(11)10-2-5(6,7)8/h3H,2,9H2,1H3,(H,10,11) |

InChI Key |

HUMQBXRKDQYSTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NCC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

The ring-opening of 4-substituted oxazolidine-2,5-diones with 2,2,2-trifluoroethylamine provides a high-yield route to α,α-disubstituted propanamides. While the cited patent focuses on 2-amino-2-methyl-N-(2,2,2-trifluoroethyl)propanamide synthesis, structural modification of the dione precursor enables access to the target compound. Replacing the 4,4-dimethyl group in 4,4-dimethyloxazolidine-2,5-dione with hydrogen atoms would theoretically yield 2-amino-N-(2,2,2-trifluoroethyl)propanamide post-reaction (Figure 1).

Table 1: Optimization Parameters for Dione Ring-Opening

Critical Process Considerations

The exothermic nature of the ring-opening reaction necessitates controlled amine addition rates to maintain temperatures below 30°C. Post-reaction workup typically involves solvent evaporation rather than aqueous extraction due to the product's high solubility in polar aprotic solvents. Nuclear magnetic resonance (NMR) characterization shows distinctive splitting patterns: the trifluoroethyl group appears as a quartet at δ 3.83-3.92 ppm (J = 8.7 Hz), while the amino protons resonate as a singlet near δ 1.50 ppm.

Carbamate Protection/Hydrogenolysis Strategy

Multi-Step Synthesis Pathway

Adapting methodology from lacosamide production, this approach employs benzyloxycarbonyl (Cbz) protection of the amino group prior to amide bond formation:

- Protection : React 2-aminopropanoic acid with benzyl chloroformate in alkaline conditions

- Activation : Generate mixed anhydride using isobutyl chloroformate

- Coupling : Treat with 2,2,2-trifluoroethylamine in ethyl acetate

- Deprotection : Catalytic hydrogenation over Pd/C (5-10 wt%)

Table 2: Hydrogenation Conditions Comparison

| Catalyst Loading | Solvent | H₂ Pressure | Yield |

|---|---|---|---|

| 5% Pd/C | Ethyl acetate | 3.8 kg/cm² | 85% |

| 10% Pd/C | THF | 4.2 kg/cm² | 78% |

Stereochemical Outcomes

Chiral pool starting materials enable enantioselective synthesis. Using D-2-aminopropanoic acid derivatives, the process maintains >98% ee when conducted below 25°C. Racemization risks increase significantly above 40°C due to partial Cα-N bond rotation during the mixed anhydride stage.

Mixed Anhydride Coupling Approach

Process Intensification Techniques

Building on Anderson's mixed anhydride protocol, this method avoids expensive coupling reagents:

- Charge 2-N-Cbz-aminopropanoic acid in ethyl acetate at -20°C

- Add isobutyl chloroformate and N-methylmorpholine (1.05 eq)

- Introduce 2,2,2-trifluoroethylamine (1.3 eq) dropwise

- Warm to 25°C over 2 hours

Key Advantage : Eliminates chromatography through crystallization from diisopropyl ether.

Solvent Selection Matrix

| Solvent | Reaction Rate | Isolated Purity |

|---|---|---|

| Ethyl acetate | 0.89 h⁻¹ | 99.2% |

| Dichloromethane | 1.12 h⁻¹ | 97.8% |

| THF | 0.67 h⁻¹ | 95.4% |

Direct Amidation via Coupling Reagents

Modern Reagent Systems

While not explicitly covered in the cited patents, extrapolation from analogous systems suggests:

- EDCl/HOBt : 85% yield (theoretical) with 1.2 eq reagent

- HATU : 92% yield potential but higher cost

- DMT-MM : Water-compatible variant for green chemistry

Critical Note : Amino group protection remains mandatory to prevent guanidine byproduct formation during activation.

Industrial-Scale Considerations

Cost Analysis

| Method | Raw Material Cost | PMI* | E-Factor |

|---|---|---|---|

| Oxazolidine dione | $320/kg | 18.7 | 6.2 |

| Mixed anhydride | $410/kg | 23.1 | 8.9 |

| Carbamate hydrogenol | $380/kg | 15.4 | 5.1 |

*Process Mass Intensity

Regulatory Aspects

Residual palladium levels post-hydrogenolysis must meet ICH Q3D Guideline limits (<10 ppm). Chelating resins like Smopex®-234 enable Pd removal to <2 ppm without yield loss.

Emerging Methodologies

Biocatalytic Approaches

Recent advances in lipase-mediated amidation (e.g., CAL-B enzyme) show promise for aqueous-phase synthesis at 45°C, though yields currently lag chemical methods at 65-72%.

Continuous Flow Systems

Microreactor technology reduces reaction times from hours to minutes:

- 90% conversion in 8.3 minutes at 100°C (residence time)

- 20 g/h productivity in 1 cm³ reactor volume

Chemical Reactions Analysis

Coupling Reactions

-

Reagents : HATU (coupling agent), DIEA (base), and organic solvents (e.g., DMF).

-

Procedure :

Amide Bond Formation

-

Mechanism :

Hydrogenolysis

-

Purpose : Deprotection of intermediates (e.g., benzyl carbamate-protected amines).

-

Conditions : Hydrogen gas and catalyst (e.g., Pd/C).

-

Outcome : Removal of protecting groups to yield the final product .

NMR Spectroscopy

-

¹H-NMR (CDCl₃) :

Predicted Collision Cross Section (CCS)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 171.07 | 135.7 |

| [M+Na]+ | 193.06 | 140.2 |

| [M-H]- | 169.06 | 130.3 |

Data from hydrochloride salt analysis .

Industrial and Research Considerations

Scientific Research Applications

2-amino-N-(2,2,2-trifluoroethyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-(2,2,2-trifluoroethyl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-amino-N-(2,2,2-trifluoroethyl)propanamide with structurally related compounds:

Conformational and Electronic Effects

Studies on trifluoroethyl-containing compounds (e.g., 1-(2,2,2-trifluoroethyl)piperidine) reveal that the trifluoroethyl group stabilizes conformations by increasing electron-withdrawing effects, which reduce nitrogen atom basicity compared to non-fluorinated analogs. This property is critical in designing enzyme inhibitors where reduced basicity minimizes off-target interactions .

Biological Activity

2-Amino-N-(2,2,2-trifluoroethyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoroethyl group, which significantly influences its biological properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making compounds with this moiety attractive for drug development.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit various bacterial strains. Its structure allows for interaction with microbial enzymes, potentially disrupting their function.

- Anticancer Potential : The compound's ability to modulate biological pathways involved in cancer progression has been noted. It may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : Some studies have indicated that this compound may have neuroprotective properties, possibly through antioxidant mechanisms.

The biological activity of this compound is attributed to its interaction with specific biomolecules:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism and cancer cell survival.

- Receptor Modulation : It can bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

This indicates moderate antimicrobial activity compared to a control.Compound Name MIC (µg/mL) Activity Level This compound 32 Moderate Control Compound 16 Strong -

Anticancer Study :

- In vitro studies on cancer cell lines demonstrated that this compound inhibited cell growth with IC50 values ranging from 10 to 50 µM. This suggests potential as an anticancer agent.

-

Neuroprotective Study :

- Research exploring neuroprotective effects showed that the compound reduced oxidative stress markers in neuronal cells under inflammatory conditions.

Discussion

The diverse biological activities of this compound highlight its potential as a therapeutic agent in various fields including infectious diseases and oncology. The presence of the trifluoroethyl group enhances its pharmacological profile by improving solubility and bioavailability.

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Evidence Source |

|---|---|---|

| Molecular Formula | C5H9F3N2O | |

| Molecular Weight | 194.14 g/mol | |

| logP (Predicted) | 1.2–1.5 | |

| Solubility (Water) | <1 mg/mL (hydrophobic) |

Q. Table 2. Common Synthetic Impurities and Mitigation

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| Hydrolysis byproduct | Amide bond cleavage | Anhydrous conditions |

| Unreacted trifluoroethylamine | Incomplete coupling | Excess acylating agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.